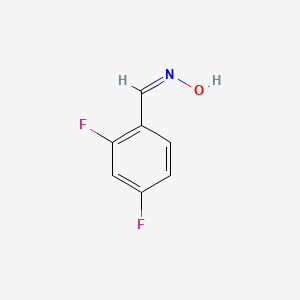

(E)-2,4-Difluorobenzaldehyde oxime

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5F2NO |

|---|---|

Molecular Weight |

157.12 g/mol |

IUPAC Name |

(NZ)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4- |

InChI Key |

SVCQIVUYSQKNAZ-WMZJFQQLSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)/C=N\O |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C=NO |

Origin of Product |

United States |

Advanced Characterization Techniques and Structural Elucidation

Spectroscopic Analysis in Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure and purity of (E)-2,4-Difluorobenzaldehyde oxime. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure and isomeric purity of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, a detailed map of the molecule's connectivity and spatial arrangement can be constructed. rsc.orgrsc.org

The (E) configuration of the oxime is typically confirmed by the chemical shift of the proton attached to the C=N double bond. In general, the syn-proton (Z-isomer) appears at a different chemical shift compared to the anti-proton (E-isomer). The observation of a single, sharp set of signals corresponding to the 2,4-difluorophenyl group and the oxime moiety is indicative of high isomeric purity.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the oxime proton (N-OH), and the imine proton (CH=N). The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The oxime hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the C=N bond is expected to have a characteristic chemical shift in the range of 145-155 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. researchgate.net It provides direct information about the chemical environment of the fluorine atoms. For this compound, two distinct signals are expected for the fluorine atoms at the C2 and C4 positions of the benzene (B151609) ring, each showing coupling to neighboring protons and to each other.

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity and Coupling Constants (J, Hz) |

| ¹H | ||

| Ar-H | 6.8 - 7.8 | Multiplets (due to H-H and H-F coupling) |

| CH=N | ~8.1 | Singlet or triplet (due to coupling with ortho fluorine) |

| N-OH | Variable, broad | Broad singlet |

| ¹³C | ||

| C=N | 145 - 155 | Singlet or doublet (due to coupling with fluorine) |

| Ar-C | 110 - 165 | Doublets and triplets (due to C-F coupling) |

| ¹⁹F | ||

| C2-F | -110 to -130 | Multiplet |

| C4-F | -100 to -120 | Multiplet |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. researchgate.net The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent and diagnostic peaks include:

A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. researchgate.net The broadness of this peak is often due to hydrogen bonding in the solid state.

A sharp absorption band around 1620-1680 cm⁻¹ corresponds to the C=N stretching vibration of the imine group.

Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations of the fluoroaromatic ring.

Absorptions in the 1450-1600 cm⁻¹ range are attributed to the C=C stretching vibrations within the aromatic ring.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (oxime) | 3100 - 3500 (broad) |

| C=N (imine) | 1620 - 1680 |

| C-F (aromatic) | 1100 - 1300 |

| C=C (aromatic) | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Validation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound, with a molecular formula of C₇H₅F₂NO, the theoretical exact mass can be calculated. nih.govnih.gov The experimental HRMS measurement should match this theoretical value to within a few parts per million (ppm), thereby validating the molecular formula.

The primary ion observed in the mass spectrum would be the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |

| C₇H₅F₂NO | [M]⁺ | 157.0339 |

| [M+H]⁺ | 158.0417 |

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Angles, and Conformation

A single-crystal X-ray diffraction study of this compound would reveal the precise geometry of the molecule. Key parameters of interest include:

The C=N bond length, which is expected to be shorter than a C-N single bond but longer than a C≡N triple bond.

The N-O bond length of the oxime group.

The bond angles around the sp²-hybridized imine carbon.

The planarity of the 2,4-difluorophenyl ring and its orientation relative to the C=N-OH plane. The dihedral angle between the aromatic ring and the oxime plane is a key conformational parameter.

Supramolecular Interactions in Crystal Structures

A common and well-documented supramolecular motif in the crystal structures of aldoximes is the formation of centrosymmetric dimers through a pair of O-H···N hydrogen bonds. researchgate.netiucr.org This interaction forms a characteristic R²₂(6) graph-set motif. nih.gov In this arrangement, the hydroxyl proton of one molecule donates to the nitrogen atom of a neighboring molecule, and vice versa.

In addition to this primary hydrogen bonding, weaker interactions such as C-H···F, C-H···O, and π-π stacking between the aromatic rings may also play a role in stabilizing the crystal lattice. The presence and geometry of these interactions would be fully elucidated by a detailed crystallographic analysis. The fluorine atoms can also participate in halogen bonding, further influencing the crystal packing. nih.gov

Chromatographic Methods for Purity and Isomer Separation

The assessment of purity and the separation of potential isomers are critical aspects of the analytical characterization of this compound. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for achieving these objectives. These methods are adept at separating the primary compound from starting materials, byproducts, and, crucially, its (Z)-isomer.

The presence of the C=N double bond in the oxime functional group gives rise to geometric isomerism, resulting in (E) and (Z) configurations. While the (E)-isomer is often the thermodynamically more stable and, therefore, the major product in many synthetic routes, the potential for the presence of the (Z)-isomer as an impurity necessitates robust analytical methods for their separation and quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary method for the analysis of non-volatile, polar to moderately polar organic compounds like this compound. The separation mechanism is based on the differential partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.

For the analysis of this compound, a typical RP-HPLC method would employ a C18 column. The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The inclusion of a small amount of acid, such as phosphoric acid or formic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the oxime itself. sielc.com

The higher polarity of the (Z)-isomer, which may arise from its molecular dipole moment, often leads to a shorter retention time on a reverse-phase column compared to the (E)-isomer. This difference in retention allows for their separation and the determination of the isomeric purity of the sample.

Illustrative HPLC Purity Analysis Data

Below is a representative data table for the HPLC analysis of a sample of this compound, demonstrating the separation of the (E) and (Z) isomers and an impurity.

| Peak ID | Compound Name | Retention Time (min) | Area (%) |

| 1 | 2,4-Difluorobenzaldehyde (B74705) | 3.45 | 0.25 |

| 2 | (Z)-2,4-Difluorobenzaldehyde oxime | 4.88 | 1.15 |

| 3 | This compound | 5.72 | 98.60 |

Note: This data is illustrative of a typical HPLC separation for this class of compounds and is not derived from a specific experimental analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is another highly effective technique for the analysis of volatile and thermally stable compounds. For oximes, GC analysis can provide high resolution, making it particularly suitable for separating geometric isomers. The compound is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column.

For the analysis of fluorinated benzaldehyde (B42025) oximes, a low to mid-polarity capillary column, such as one with a phenyl-substituted polysiloxane stationary phase, would likely provide good separation of the (E) and (Z) isomers. The development of low thermal mass GC (LTM GC) has enabled ultrafast temperature programming, significantly reducing analysis times while maintaining high efficiency in separating isomers of related compounds like bromofluoro benzaldehydes. rsc.org

Often, to enhance volatility and improve chromatographic performance, the oxime may be derivatized prior to GC analysis. A common derivatization agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form PFB-oximes that are readily analyzed by GC, often with highly sensitive electron capture detection (ECD) or mass spectrometry (MS). sigmaaldrich.comnih.govnih.gov

Representative GC Isomer Separation Data

The following table illustrates typical results from a GC analysis aimed at separating the isomers of 2,4-Difluorobenzaldehyde oxime.

| Peak ID | Compound Name | Retention Time (min) | Resolution (between isomers) |

| 1 | (Z)-2,4-Difluorobenzaldehyde oxime | 8.12 | 2.1 |

| 2 | This compound | 8.55 | - |

Note: This data is representative of a typical GC separation for isomeric oximes and is not from a specific experimental analysis of this compound.

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Oxime Functional Group

The oxime functional group (C=N-OH) is a versatile reactive center. Its reactivity in (E)-2,4-Difluorobenzaldehyde oxime is significantly influenced by the strong electron-withdrawing effects of the two fluorine atoms on the phenyl ring. These effects enhance the electrophilicity of the oxime carbon and influence the nucleophilicity of the oxygen and nitrogen atoms.

Nucleophilic Attack and Subsequent Transformations

The carbon atom of the oxime group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity is amplified by the inductive and mesomeric electron withdrawal by the 2,4-difluorophenyl ring. The oxime also possesses two nucleophilic centers: the oxygen and the nitrogen atoms. nsf.gov

Key transformations involving nucleophilic attack include:

Attack at the Carbon Atom: Strong nucleophiles can add across the C=N double bond, although this is less common than reactions at the carbonyl precursor.

O-Alkylation and O-Acylation: The oxygen atom of the oxime is a potent nucleophile and readily reacts with electrophiles like alkyl halides or acyl chlorides to form O-substituted oxime ethers and esters, respectively. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more potent oximate anion. acs.org

N-Alkylation: While O-alkylation is generally favored, N-alkylation can occur as a side reaction under certain conditions. acs.org

Formation of Iminyl Radicals: The oxime group can be a precursor to iminyl radicals through N-O bond fragmentation, which can then participate in various transformations, including additions to π-systems. nsf.gov

| Reaction Type | Reactant | Product Type | General Conditions |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (R-X) | Oxime Ether (C=N-OR) | Base (e.g., NaOH, K₂CO₃) |

| O-Acylation | Acyl Chloride (R-COCl) | Oxime Ester (C=N-OCOR) | Base (e.g., Pyridine) |

| Reduction | Reducing Agent (e.g., Na, H₂, Hydrides) | Amine (CH-NH₂) | Acidic or Catalytic |

| Hydrolysis | H₂O | Aldehyde and Hydroxylamine (B1172632) | Acid Catalysis, Heat |

Transformations Involving the Carbon-Nitrogen Double Bond

The C=N double bond in this compound is central to several important transformations, including photoisomerization, photocyclization, and rearrangement reactions.

Photoisomerization Mechanisms, including Syn-Anti Isomerization

Like other oximes, this compound can undergo geometric isomerization around the C=N double bond upon exposure to light. The thermodynamically more stable E (or anti) isomer can be converted to the less stable Z (or syn) isomer. chemistrywithdrsantosh.comresearchgate.net

Recent studies have highlighted a mild and efficient method for this transformation using visible-light-mediated energy transfer (EnT) catalysis. nih.govorganic-chemistry.org The proposed mechanism involves:

Excitation of a photocatalyst (e.g., an iridium-based photosensitizer) with visible light.

The excited triplet-state photosensitizer transfers its energy to the E-oxime.

This energy transfer promotes the oxime to its triplet excited state.

In the excited state, rotation around the C=N bond becomes facile, allowing for isomerization.

Relaxation to the ground state yields a mixture of E and Z isomers, often favoring the previously inaccessible Z isomer. nih.govorganic-chemistry.org

This photoisomerization is significant as the stereochemistry of the oxime is crucial in directing the outcome of subsequent reactions, such as the Beckmann rearrangement. nih.govwikipedia.org

Photocyclization Reactions and Regioselectivity

Aromatic oximes can undergo intramolecular photocyclization reactions, often initiated by an electron transfer step. For this compound, an analogous reaction to the oxidative cyclization of 2'-arylbenzaldehyde oxime ethers could be envisioned, potentially leading to the formation of phenanthridine-like heterocyclic systems.

The mechanism for such a reaction, sensitized by an electron acceptor like 9,10-dicyanoanthracene (DCA), is proposed to be:

Photoinduced single-electron transfer (SET) from the oxime ether to the excited sensitizer, forming an oxime radical cation.

Intramolecular nucleophilic attack of the aromatic ring onto the nitrogen of the radical cation.

This cyclization would form a resonance-stabilized distonic radical cation.

Subsequent steps involving N-O bond homolysis, deprotonation, and regeneration of the catalyst would lead to the final phenanthridine product.

The regioselectivity of such a cyclization would be influenced by the electronic properties of the 2,4-difluorophenyl ring. The cyclization would likely involve the unsubstituted phenyl ring of an O-benzyl ether derivative, for instance, attacking the oxime nitrogen. However, direct participation of the difluorophenyl ring is also a possibility, though the electron-withdrawing nature of the fluorine atoms might disfavor this pathway. In related systems, electron-withdrawing substituents have been shown to significantly affect reaction regioselectivity. mdpi.com

Beckmann Rearrangement and Quinoline (B57606) Derivative Formation

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. wikipedia.orgorganic-chemistry.org For an aldoxime like this compound, the rearrangement typically yields an N-substituted formamide.

The established mechanism proceeds as follows:

Protonation of the oxime's hydroxyl group by an acid catalyst (e.g., H₂SO₄, PCl₅) to form a good leaving group (H₂O). masterorganicchemistry.comchemistrysteps.com

A concerted 1,2-shift of the group anti to the leaving group occurs, with the 2,4-difluorophenyl group migrating to the electron-deficient nitrogen atom. wikipedia.orgchemistrysteps.com

This migration results in the formation of a nitrilium ion intermediate.

The nitrilium ion is then attacked by water.

Tautomerization of the resulting imidic acid yields the final N-(2,4-difluorophenyl)formamide.

| Catalyst | Typical Conditions |

|---|---|

| Sulfuric Acid (H₂SO₄) | Concentrated, often with heating |

| Polyphosphoric Acid (PPA) | High temperatures |

| Phosphorus Pentachloride (PCl₅) | Anhydrous solvent (e.g., ether) |

| Thionyl Chloride (SOCl₂) | Often with pyridine |

| Cyanuric Chloride | With ZnCl₂ as co-catalyst |

While direct conversion to amides is common, the nitrilium ion intermediate from the Beckmann rearrangement can be intercepted in intramolecular cyclization reactions to form heterocyclic systems like quinolines . Although not a direct conversion, a multi-step synthesis starting from the oxime could lead to a quinoline derivative. For instance, the Beckmann rearrangement product, N-(2,4-difluorophenyl)formamide, could potentially undergo a Bischler-Napieralski-type cyclization under strongly acidic conditions, although this is more typical for phenethylamides. Alternatively, related synthetic strategies for quinolines often involve the reaction of anilines with α,β-unsaturated carbonyl compounds or other three-carbon units, suggesting that a derivative of 2,4-difluoroaniline (obtainable from the oxime) could be a precursor. rsc.orgsemanticscholar.orgnih.gov

Substitution Reactions at the Aromatic Ring

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAAr) . The two fluorine atoms are strong electron-withdrawing groups that make the ring electron-deficient and thus susceptible to attack by nucleophiles. chemistrysteps.comnih.gov

The mechanism for SNAAr is a two-step addition-elimination process:

Addition: A nucleophile attacks one of the carbon atoms bearing a fluorine atom. This is typically the rate-determining step. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com The negative charge in this intermediate is delocalized onto the ortho and para positions, and can be further stabilized by the oxime group.

Elimination: The leaving group (a fluoride ion) is expelled, restoring the aromaticity of the ring. masterorganicchemistry.com

In SNAAr reactions, fluoride is an excellent leaving group because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and facilitating the initial nucleophilic attack. youtube.comyoutube.com

Regioselectivity:

Position 4 (para): The fluorine atom at the 4-position is generally the most reactive towards nucleophilic substitution. A nucleophilic attack at this position allows the resulting negative charge of the Meisenheimer complex to be delocalized onto the oxime group via resonance, providing significant stabilization.

Position 2 (ortho): The fluorine at the 2-position is the next most likely site for substitution. The negative charge can also be delocalized onto the oxime group from this position.

Substitution at positions 3 and 5 is highly unlikely as the negative charge cannot be effectively stabilized by the oxime group.

| Position of Attack | Activating Group | Relative Reactivity | Reason for Reactivity |

|---|---|---|---|

| C-4 (para to oxime) | -CH=NOH | High | Resonance stabilization of Meisenheimer complex by the oxime group. |

| C-2 (ortho to oxime) | -CH=NOH | Moderate | Resonance and inductive stabilization of Meisenheimer complex. |

| C-3, C-5 | - | Very Low | No direct resonance stabilization of the negative charge by the oxime group. |

A wide variety of nucleophiles can displace the fluorine atoms, including amines, alkoxides, thiolates, and azides, providing a versatile route to a diverse range of substituted aromatic oximes. nih.gov

Mechanistic Studies of Derivatization Reactions

The formation of this compound is itself a derivatization reaction, specifically the condensation of 2,4-Difluorobenzaldehyde (B74705) with hydroxylamine. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination step. The mechanism is typically acid-catalyzed.

The reaction begins with the protonation of the carbonyl oxygen of 2,4-Difluorobenzaldehyde, which increases the electrophilicity of the carbonyl carbon. Subsequently, the nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the carbonyl carbon. This results in the formation of a tetrahedral intermediate. A proton transfer from the nitrogen to the oxygen atom occurs, forming a carbinolamine intermediate. In the final step, the hydroxyl group is protonated to form a good leaving group (water), which is then eliminated, and the C=N double bond of the oxime is formed after deprotonation.

Further derivatization reactions can be carried out on the oxime functional group itself. A common reaction is O-alkylation, where the hydrogen atom of the oxime's hydroxyl group is replaced by an alkyl or aryl group. acs.org For instance, the reaction of an oxime with an alkyl halide under basic conditions proceeds via a nucleophilic substitution mechanism. The base deprotonates the hydroxyl group to form an oximate anion, which then acts as a nucleophile, attacking the alkyl halide to yield an oxime ether.

Another significant derivatization involves the use of reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reagent is frequently used to convert carbonyl compounds into their PFBHA-oxime derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net The mechanism is analogous to the formation of the simple oxime, involving the nucleophilic attack of the PFBHA nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form the stable PFBHA-oxime derivative. researchgate.net These derivatization reactions are crucial for the chemical analysis and synthesis of more complex molecules. researchgate.net

Table 2: Key Mechanistic Steps in the Formation of this compound

| Step | Description |

| 1. Protonation | The carbonyl oxygen of 2,4-Difluorobenzaldehyde is protonated by an acid catalyst, enhancing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon. |

| 3. Proton Transfer | A proton is transferred from the nitrogen atom to the oxygen atom of the original carbonyl group, forming a carbinolamine intermediate. |

| 4. Dehydration | The newly formed hydroxyl group is protonated, creating a good leaving group (H₂O). Water is eliminated, and a double bond forms between the carbon and nitrogen atoms. |

| 5. Deprotonation | A base (e.g., water) removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final oxime product. |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of (E)-2,4-Difluorobenzaldehyde oxime. These methods model the molecule's electron distribution and energy, which are key determinants of its physical and chemical characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry, and its electronic energy. For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles. nanobioletters.com

In a related study on a more complex derivative, ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime), DFT calculations revealed a non-planar optimized structure. nanobioletters.com This was attributed to the steric and electronic effects of the substituent groups. nanobioletters.com For this compound, DFT would similarly elucidate the planarity of the difluorophenyl ring and the orientation of the oxime group relative to it.

A critical aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap implies higher reactivity. For the aforementioned piperidine (B6355638) derivative, the HOMO-LUMO energy gap was calculated to be 4.2140 eV, providing a quantitative measure of its reactivity. nanobioletters.com A similar analysis for this compound would be invaluable in predicting its reactivity in various chemical environments.

Table 1: Illustrative DFT-Calculated Parameters for a Related 2,4-Difluorophenyl Oxime Derivative

| Parameter | Value |

| Method | DFT/B3LYP |

| Basis Set | 6-311++G(d,p) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | 4.2140 eV |

Data adapted from a study on ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) as an illustrative example. nanobioletters.com

Prediction of Spectroscopic Properties

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, computational methods can simulate its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nanobioletters.com By calculating the electronic transition energies and oscillator strengths, TD-DFT can identify the wavelengths of maximum absorption (λmax). This theoretical spectrum can then be compared with experimental data to confirm the structure and understand the nature of the electronic transitions involved.

Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. Comparing the calculated IR spectrum with the experimental one helps in the assignment of the observed vibrational bands to specific functional groups, such as the C=N and O-H stretching of the oxime moiety and the C-F stretching of the difluorophenyl ring. In studies of other oxime derivatives, calculated FT-IR data has been shown to correlate well with experimental findings. uv.mx

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. One of the characteristic reactions of oximes is the Beckmann rearrangement, where an oxime is converted into an amide or a nitrile under acidic conditions. masterorganicchemistry.com

Theoretical calculations can map out the entire reaction pathway for such transformations. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By modeling the transition states for different possible pathways, chemists can predict the most likely reaction mechanism and the expected products. For aldehyde oximes like this compound, the Beckmann rearrangement typically yields a nitrile. masterorganicchemistry.com Computational studies can elucidate the intricate details of the hydride shift and the breaking of the N-O bond that are central to this transformation. masterorganicchemistry.com

Conformational Analysis and Stereoisomer Stability

This compound can exist in different spatial arrangements, or conformations, due to rotation around single bonds. Furthermore, it has a stereoisomer, the (Z)-isomer, arising from the restricted rotation around the C=N double bond. Computational methods are essential for evaluating the relative stabilities of these different forms.

By systematically rotating the bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this compound, this analysis would reveal the preferred orientation of the hydroxyl group of the oxime and the difluorophenyl ring.

Furthermore, the relative energies of the (E) and (Z) stereoisomers can be calculated to determine which is more stable. uv.mx This is crucial as the stereochemistry of the oxime can significantly influence its reactivity and biological activity. Spectroscopic techniques like NMR, in conjunction with computational studies, are often used to unequivocally assign the geometric isomers. uv.mx

Rationalizing the Role of Fluorine Substituents in Reactivity

The two fluorine atoms on the phenyl ring of this compound have a profound impact on its electronic properties and reactivity. Fluorine is the most electronegative element, and its presence withdraws electron density from the aromatic ring through the inductive effect.

Computational tools like Molecular Electrostatic Potential (MEP) mapping can visualize the electron distribution in the molecule. nanobioletters.com An MEP map displays the electrostatic potential on the electron density surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the MEP map would likely show a significant region of positive potential on the aromatic ring due to the electron-withdrawing fluorine atoms. This would make the ring more susceptible to nucleophilic attack.

Synthesis and Exploration of Derivatives and Analogs

Oxime Ethers: Synthesis and Modifications

Oxime ethers, characterized by the >C=N-O-R functional group, are a prominent class of derivatives accessible from (E)-2,4-Difluorobenzaldehyde oxime. nih.gov The transformation of the oxime's hydroxyl group into an ether linkage is a common strategy to introduce diverse alkyl and aryl substituents, thereby creating new chemical entities with potentially enhanced properties. nih.gov

O-Alkylation and O-Arylation Strategies

The synthesis of oxime ethers from this compound is primarily achieved through O-alkylation or O-arylation reactions. These reactions typically involve the deprotonation of the oxime's hydroxyl group with a base to form an oximate anion, which then acts as a nucleophile, attacking an alkyl or aryl halide. acs.org

Commonly employed methods for O-alkylation include reacting the oxime with alkyl halides in the presence of a base. acs.org More advanced and greener methodologies have also been developed. For instance, a heteropolyacid-catalyzed O-alkylation of oximes with various alcohols has been reported, offering a broad substrate scope and good functional group tolerance with high yields. rsc.org This method proceeds in a green solvent, dimethyl carbonate, and is suitable for both aromatic and aliphatic oximes. rsc.org Another approach involves the use of triphenylphosphine, carbon tetrachloride, and a catalytic amount of tetrabutylammonium (B224687) iodide to regioselectively furnish O-alkyl ethers. organic-chemistry.org

For O-arylation, palladium-catalyzed cross-coupling reactions have proven effective for coupling oximes with aryl halides (chlorides, bromides, and iodides). organic-chemistry.org This method allows for the introduction of various aryl groups onto the oxime oxygen, providing access to a class of compounds that can be challenging to synthesize via traditional methods. organic-chemistry.org

A selection of O-alkylation methods applicable to oximes is presented in the table below.

| Alkylating Agent | Catalyst/Reagents | Solvent | Yield | Reference |

| Alcohols | H3PW12O40·xH2O | Dimethyl Carbonate | Up to 98% | rsc.org |

| Alcohols | Triphenylphosphine, CCl4, DBU, Bu4NI | Acetonitrile (B52724) | Good | organic-chemistry.org |

| Alkyl Halides | Base (e.g., KOH) | DMSO | High | acs.orgmdpi.com |

This table presents generalized methods for oxime O-alkylation; specific yields for this compound may vary.

Stereoisomeric Considerations in Oxime Ether Synthesis

Oximes and their corresponding ethers can exist as (E) and (Z) stereoisomers due to the restricted rotation around the C=N double bond. The starting material, this compound, has a defined stereochemistry. It is generally observed that the configuration of the oxime is retained during the O-alkylation or O-arylation process, especially under basic conditions where the reaction proceeds via an SN2-type attack on the alkylating agent.

However, the potential for isomerization exists, and reaction conditions can influence the stereochemical outcome. In some cases, both (E) and (Z) isomers of the resulting oxime ethers may be formed. nih.gov The separation of these isomers can often be achieved by chromatographic techniques. The characterization and confirmation of the stereochemistry are crucial and are typically determined using nuclear magnetic resonance (NMR) spectroscopy, based on the chemical shifts of the protons in proximity to the C=N bond. For instance, in the synthesis of oxime derivatives of dehydrocholic acid, the major isomer formed was presumed to have the E configuration, and the isomers were readily separable by column chromatography. nih.gov

Imine Derivatives via Condensation

Imines, or Schiff bases, are another important class of compounds synthesized from oximes, although the more direct route is the condensation of an aldehyde with a primary amine. However, the conversion of oximes to imines can also be achieved. acs.org The synthesis of fluorinated imines, in particular, has garnered significant interest due to their utility as precursors for biologically active molecules, such as fluorinated α-aminophosphonates. nih.gov

Synthesis of Fluorinated Imines

The direct condensation of 2,4-difluorobenzaldehyde (B74705) with various aniline (B41778) derivatives or other aromatic amines is a primary method for synthesizing the corresponding fluorinated imines. nih.gov This reaction is often catalyzed by acid and can be carried out in solvents like ethanol. nih.gov The resulting imines are valuable intermediates in organic synthesis. nih.gov

Mechanochemical Synthesis Approaches for Imines

A noteworthy advancement in the synthesis of fluorinated imines is the use of mechanochemistry, which offers a green, solvent-free, and efficient alternative to traditional solution-phase synthesis. nih.gov This method involves the grinding of solid reactants, in this case, 2,4-difluorobenzaldehyde and an appropriate amine, often with a catalytic amount of an additive. nih.govnih.gov

A study on the mechanochemical synthesis of fluorine-containing imines demonstrated that reactions of 2,4-difluorobenzaldehyde with a range of aniline derivatives proceeded with high to excellent yields. nih.gov The scalability of this method was also confirmed, with reactions performed on a larger scale still affording very high yields. For example, the reaction between 2,4-difluorobenzaldehyde and p-anisidine (B42471) at a 2.6 mmol scale resulted in a 95% yield of the corresponding imine. nih.gov

The table below summarizes the mechanochemical synthesis of selected imines from 2,4-difluorobenzaldehyde.

| Amine Reactant | Yield | Reference |

| p-Anisidine | 95% (2.6 mmol scale) | nih.gov |

| Various anilines | High to excellent | nih.gov |

This table highlights the efficiency of the mechanochemical approach for synthesizing fluorinated imines.

Cyclization Products and Heterocyclic Systems

This compound and its derivatives are valuable precursors for the construction of various heterocyclic systems. The oxime functionality can participate in a range of cyclization reactions, leading to the formation of diverse ring structures. clockss.org These reactions often proceed through reactive intermediates like iminyl radicals or nitrenium ions. acs.orgnsf.gov

The intramolecular cyclization of oxime derivatives can lead to the formation of nitrogen-containing heterocycles. For example, ortho-substituted aryl-oximes can undergo a novel sp3 C-H activated cyclization to produce isoindoles when heated with acetic anhydride. acs.orgnih.gov Aliphatic oximes, under similar conditions, can afford dihydropyrroles. acs.orgnih.gov These cyclizations can be triggered thermally or by microwave irradiation and are thought to proceed via a nitrenium or vinyl nitrene intermediate. acs.orgnih.gov

Furthermore, oximes can be used in cascade reactions to build complex heterocyclic frameworks. A multi-component reaction involving a haloaldehyde, hydroxylamine (B1172632), and a dipolarophile can lead to the formation of isoxazolidines. rsc.org This sequence involves the initial formation of an oxime, which then undergoes intramolecular cyclization to a nitrone, followed by an intermolecular dipolar cycloaddition. rsc.org

The generation of iminyl radicals from oximes, for instance through photocatalytic deoxygenation, can trigger cyclization reactions. rsc.org A 5-exo-trig cyclization of an iminyl radical is a key step in the synthesis of pyrrolines from oxime precursors. rsc.org Oximes can also be precursors for the synthesis of other heterocyclic systems like pyrroles, isoxazoles, and quinolines through various synthetic strategies. clockss.org

| Heterocyclic Product | Reaction Type | Intermediate | Reference |

| Isoindoles | Intramolecular C-H activation | Nitrenium/Vinyl nitrene | acs.orgnih.gov |

| Dihydropyrroles | Intramolecular C-H activation | Nitrenium/Vinyl nitrene | acs.orgnih.gov |

| Isoxazolidines | Cascade reaction/Dipolar cycloaddition | Nitrone | rsc.org |

| Pyrrolines | Radical cyclization | Iminyl radical | rsc.org |

| Pyrroles | Reductive condensation | - | clockss.org |

This table illustrates the versatility of oximes as precursors for various heterocyclic systems.

Quinoline (B57606) and Indenoquinoline Derivatives

The synthesis of quinoline and its fused analogs, such as indenoquinolines, represents a significant area of research in medicinal and materials chemistry. While direct, one-pot syntheses starting from this compound are not extensively documented, established synthetic routes for quinoline and indenoquinoline synthesis can be adapted to utilize this fluorinated precursor.

Quinoline Synthesis:

Classic methods like the Doebner-von Miller reaction, Combes quinoline synthesis, and Friedländer annulation provide strategic pathways to the quinoline core. For instance, the Doebner reaction facilitates the synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives from anilines, aldehydes, and pyruvic acid. nih.gov The adaptability of this method suggests that (E)-2,4-Difluorobenzaldehyde could be employed to generate quinolines bearing a 2-(2,4-difluorophenyl) substituent.

Modern synthetic approaches, including transition metal-catalyzed reactions and N-heterocyclic carbene (NHC)-catalyzed syntheses, offer alternative and often milder conditions for quinoline formation. nih.gov For example, a recently developed method for quinolin-4-one synthesis involves the decarboxylating cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds. nih.gov

Indenoquinoline Synthesis:

The construction of the indenoquinoline skeleton can be achieved through multi-component reactions. One such strategy involves the condensation of an aromatic amine, an aromatic aldehyde, and a suitable cyclic ketone. By employing (E)-2,4-Difluorobenzaldehyde in this context, it is possible to forge indenoquinoline derivatives featuring the 2,4-difluorophenyl moiety.

1,3-Dipolar Cycloadditions with Oxime Derivatives

1,3-Dipolar cycloadditions are powerful, concerted reactions that lead to the formation of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org While this compound itself is not a 1,3-dipole, it can be readily converted into derivatives, such as nitrones, which are potent 1,3-dipoles. youtube.com

The reaction of a nitrone derived from (E)-2,4-Difluorobenzaldehyde with a dipolarophile, typically an alkene or alkyne, would proceed via a [3+2] cycloaddition mechanism to yield isoxazolidine (B1194047) or isoxazoline (B3343090) rings, respectively. wikipedia.orgslideshare.net The regioselectivity of this reaction is governed by both electronic and steric factors, with Frontier Molecular Orbital (FMO) theory providing a useful framework for predicting the outcome. wikipedia.orgnumberanalytics.com

The general scheme for such a transformation is as follows:

Nitrone Formation: this compound is first oxidized or reacted with an appropriate agent to form the corresponding nitrone.

Cycloaddition: The in situ generated nitrone then reacts with a selected dipolarophile. Electron-deficient alkenes are often used to facilitate the reaction. youtube.com

Product Formation: The cycloaddition results in the formation of a five-membered heterocyclic ring containing a nitrogen-oxygen bond.

These cycloaddition reactions are highly valued for their stereospecificity, allowing for the controlled synthesis of complex, stereochemically rich molecules. youtube.comnumberanalytics.com

Other Functional Group Transformations and Derivatizations

Beyond its use in constructing heterocyclic systems, the oxime functionality of this compound is amenable to a range of other chemical transformations.

Reduction to Amines:

The reduction of the oxime group is a common method for the synthesis of primary amines. Various reducing agents can be employed for this purpose, with the choice of reagent influencing the reaction conditions and selectivity. niscpr.res.in For instance, catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) is an effective method. uc.pt Chemical reducing agents, such as sodium borohydride (B1222165) in the presence of a transition metal salt like copper(II) sulfate, can also be used. niscpr.res.inresearchgate.net This transformation provides a direct route to (2,4-difluorophenyl)methanamine, a valuable building block in its own right.

| Reagent System | Product(s) | Notes |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Primary amine | A widely used and effective method. |

| Sodium Borohydride/Copper(II) Sulfate | Primary and secondary amines | The ratio of products can depend on the oxime's nature. niscpr.res.in |

| Sodium Borohydride/Charcoal with nano Cu | Primary amine | An efficient protocol performed in ethanol. researchgate.net |

Beckmann Rearrangement:

Under acidic conditions, aldoximes like this compound can undergo a Beckmann rearrangement. wikipedia.orgchemistryscore.com This reaction typically involves the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group. wikipedia.orgorganic-chemistry.org For aldoximes, this rearrangement can lead to the formation of primary amides or nitriles, depending on the reaction conditions. masterorganicchemistry.comyoutube.com The use of reagents such as phosphorus pentachloride, thionyl chloride, or strong acids like sulfuric acid can promote this transformation. wikipedia.org

Hydrolysis:

The oxime can be hydrolyzed back to the parent aldehyde, 2,4-difluorobenzaldehyde, under certain conditions. For example, treatment with an oxidizing agent like the hypochlorite (B82951) ion can cleave the C=N bond to regenerate the aldehyde. researchgate.net This reactivity can be exploited in the design of chemical sensors. researchgate.net

O-Alkylation and O-Acylation:

The hydroxyl group of the oxime is nucleophilic and can be alkylated or acylated to form oxime ethers and esters, respectively. These derivatizations can be useful for protecting the oxime functionality or for modifying the electronic and steric properties of the molecule for subsequent reactions.

Applications in Advanced Organic Synthesis

A Versatile Building Block for Complex Molecules

The strategic placement of fluorine atoms and the reactive oxime moiety in (E)-2,4-Difluorobenzaldehyde oxime make it an attractive starting material for the synthesis of a wide array of more complex molecules.

Intermediates in Pharmaceutical Synthesis

The 2,4-difluorophenyl motif is a common feature in many pharmaceutically active compounds, and this compound serves as a crucial precursor for introducing this moiety. A notable example, though involving a structurally similar compound, is the synthesis of the atypical antipsychotic drug risperidone (B510). A key intermediate in the industrial production of risperidone is 2,4-difluorophenyl(4-piperidinyl)methanone oxime hydrochloride. This intermediate undergoes a crucial cyclization reaction to form the benzisoxazole core of risperidone. The synthesis of this key oxime intermediate highlights the importance of the difluorobenzoyl oxime framework in accessing complex heterocyclic scaffolds found in modern pharmaceuticals.

| Pharmaceutical Intermediate | Target Drug | Key Synthetic Step |

| 2,4-Difluorophenyl(4-piperidinyl)methanone oxime hydrochloride | Risperidone | Intramolecular cyclization to form the benzisoxazole ring |

Precursors for Agrochemicals

The incorporation of fluorine atoms into agrochemicals can significantly enhance their efficacy and metabolic stability. The 2,4-difluorophenyl group is present in several modern pesticides. For instance, 2,4-difluorobenzaldehyde (B74705) is a known precursor in the synthesis of the fungicide pyridachlometyl (B12783805). sumitomo-chem.co.jpresearchgate.net While the direct use of this compound in the publicly available synthesis routes for pyridachlometyl is not explicitly detailed, the conversion of aldehydes to oximes is a fundamental and often utilized transformation in the synthesis of complex nitrogen-containing heterocycles common in agrochemicals. The oxime can serve as a precursor to nitriles or other functional groups necessary for the construction of the final active ingredient. google.com

Components in Material Science, e.g., Liquid Crystal Materials

Fluorinated organic molecules play a pivotal role in the field of material science, particularly in the design of liquid crystal displays (LCDs). The introduction of fluorine atoms into liquid crystal molecules can significantly influence their physical properties, such as dielectric anisotropy, viscosity, and thermal stability. nih.govsemanticscholar.orgnih.gov The 2,4-difluorophenyl moiety is a common structural element in many liquid crystalline compounds. Although direct examples of the incorporation of this compound into liquid crystal structures are not extensively documented in readily available literature, its structural features make it a promising candidate for the synthesis of novel liquid crystal materials. The rigid phenyl ring and the polarizable oxime group, combined with the effects of the fluorine substituents, could lead to materials with desirable mesomorphic properties.

Ligand Design in Catalysis

The nitrogen and oxygen atoms of the oxime group in this compound possess lone pairs of electrons that can coordinate to metal centers, making it a potential ligand in catalysis.

Pincer Ligands and Metal Complexes

Pincer ligands are a class of tridentate ligands that bind to a metal in a meridional fashion, often conferring high stability and unique reactivity to the resulting metal complex. While there is a vast body of research on pincer chemistry, the specific use of this compound in the synthesis of pincer ligands is not yet a well-established area. However, the fundamental structure of the molecule offers potential for such applications. By incorporating additional donor atoms onto the benzaldehyde (B42025) framework or by functionalizing the oxime group, it is conceivable to design novel pincer ligands derived from this scaffold. The electronic properties imparted by the difluoro substitution could have a significant impact on the catalytic behavior of the corresponding metal complexes. mdpi.comescholarship.org

Catalytic Activity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Research has shown that palladium complexes derived from oxime ligands can be highly effective catalysts for reactions such as the Heck-Mizoroki and Suzuki-Miyaura couplings. rsc.orgresearchgate.netnih.gov These oxime-derived palladacycles are often stable, easily prepared, and can exhibit high turnover numbers (TONs) and turnover frequencies (TOFs). The nitrogen atom of the oxime can coordinate to the palladium center, stabilizing the catalytic species and influencing its reactivity. While specific studies detailing the catalytic activity of palladium complexes derived directly from this compound are not prevalent, the general success of oxime-based ligands in palladium catalysis suggests that this compound could be a valuable precursor for the development of new and efficient catalysts for a variety of cross-coupling reactions. researchgate.net

| Catalytic Reaction | General Catalyst Type | Significance |

| Heck-Mizoroki Reaction | Oxime-derived Palladacycles | Formation of substituted alkenes with high efficiency. |

| Suzuki-Miyaura Coupling | Oxime-derived Palladacycles | Synthesis of biaryls, important structures in many functional molecules. |

Role in Targeted Protein Degradation, e.g., Split PROTACs

Targeted protein degradation has emerged as a powerful therapeutic modality, and Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this field. nih.gov PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. nih.gov However, the large size and high molecular weight of conventional PROTACs can lead to poor cell permeability and challenging pharmacokinetic properties. nih.govresearchgate.net

The "split PROTAC" strategy aims to overcome these limitations by forming the active PROTAC molecule inside the cell from two smaller, more permeable precursors. nih.govresearchgate.net This intracellular assembly often relies on bioorthogonal chemistry, with oxime ligation being a prominent method. nih.govnih.gov In this approach, one precursor is a ligand for the target protein (TP) functionalized with an aldehyde or ketone, and the other is a ligand for an E3 ligase (E3 Ubl) functionalized with an alkoxyamine, or vice versa. nih.govresearchgate.net When these two components are introduced to cells, they combine to form an oxime-linked PROTAC.

This compound itself is the product of a reaction between 2,4-difluorobenzaldehyde and a hydroxylamine (B1172632) derivative. The reverse of this chemistry, the formation of an oxime, is what drives the split PROTAC concept. A derivative of 2,4-difluorobenzaldehyde would serve as the aldehyde-bearing piece. Researchers have successfully used benzaldehyde derivatives to couple with alkoxyamine-tethered E3 ligase ligands to generate active PROTACs. researchgate.net The crude oxime product from such reactions has been shown to be a reasonable model for the purified product in terms of its degradation activity, streamlining the process of identifying optimal linkers through combinatorial testing. nih.gov

The general principle involves the components shown in the table below:

Table 1: Components of an Oxime-Based Split PROTAC System

| Component | Function | Key Chemical Group | Example Structure (Conceptual) |

|---|---|---|---|

| Precursor 1 | Binds to Target Protein (TP) | Aldehyde (e.g., a benzaldehyde derivative) | TP Ligand-(Linker)-CHO |

| Precursor 2 | Binds to E3 Ubiquitin Ligase | Alkoxyamine | E3 Ligase Ligand-(Linker)-ONH₂ |

This strategy allows for the rapid, combinatorial assessment of various linker lengths and geometries by simply mixing different sets of precursors. nih.gov The formation of the oxime bond connects the two halves, creating the functional bivalent degrader molecule in situ. The difluoro substitution pattern of a precursor like 2,4-difluorobenzaldehyde could further be exploited to fine-tune properties such as metabolic stability and binding interactions.

Development of Novel Synthetic Reagents

The development of new synthetic reagents is crucial for advancing drug discovery, materials science, and agrochemistry. nih.govwiley-vch.de Fluorinated compounds are particularly important in this context, as the inclusion of fluorine can dramatically alter a molecule's physical and biological properties. nih.gov While this compound is a specific molecule, its chemical class—oximes—and its structural elements—the difluorophenyl group—are central to modern reagent development. beilstein-journals.orgcas.cn

Oximes and their derivatives, such as oxime ethers, are versatile precursors in organic synthesis. rsc.org A significant area of recent development involves the chemistry of oxime radicals (iminoxyl radicals). beilstein-journals.org These radicals, which can be generated from oxime precursors, are highly useful intermediates for a variety of selective transformations. beilstein-journals.org Although their synthetic potential was overlooked for a long time, recent years have seen a surge in their use for oxidative cyclization, functionalization, and coupling reactions. beilstein-journals.org

This compound could serve as a precursor to a difluorinated iminoxyl radical. The generation of this radical intermediate would open up synthetic pathways that are otherwise difficult to access.

Table 2: Potential Reactions Mediated by Iminoxyl Radicals from Oxime Precursors

| Reaction Type | Description | Potential Product Type |

|---|---|---|

| Intramolecular C-H Amination | The iminoxyl radical abstracts a hydrogen atom from a C-H bond within the same molecule, followed by cyclization. | Nitrogen-containing heterocycles (e.g., isoxazolines). beilstein-journals.org |

| Intermolecular C-O Coupling | The radical couples with other molecules to form new carbon-oxygen bonds. | Functionalized ethers or esters. beilstein-journals.org |

| Oxidative Cyclization | The radical initiates a cyclization cascade, often involving a double bond or another functional group. | Complex heterocyclic systems like 1,2,4-oxadiazoles. beilstein-journals.org |

The presence of the 2,4-difluorophenyl group is also significant. The development of reagents for introducing fluorinated moieties is a major goal in organofluorine chemistry. wiley-vch.decas.cn The difluorophenyl motif is a key component in many pharmaceuticals and agrochemicals. lookchem.comnih.gov Therefore, synthetic methods that start with or incorporate molecules like this compound contribute to the toolbox available to medicinal and materials chemists for creating novel, high-performance molecules. nih.gov

Bioactivity and Structure Activity Relationship Sar Studies

General Considerations for Fluorinated Oximes in Bioactivity

The introduction of fluorine atoms into organic molecules can profoundly influence their chemical and biological properties. In the context of oximes, this modification is a key strategy for enhancing therapeutic potential.

The presence of fluorine in compounds like (E)-2,4-Difluorobenzaldehyde oxime imparts increased chemical stability. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds resistant to metabolic degradation. This stability can lead to a longer biological half-life and improved bioavailability. nih.govmdpi.com

Furthermore, the high electronegativity of fluorine can alter the electronic properties of the entire molecule, influencing how it interacts with biological targets. This can lead to tailored bioactivity, where the compound is more selective and potent in its action. biosynth.com The difluoromethyl group, in particular, is noted for its ability to increase lipophilicity, which can enhance the compound's ability to cross cell membranes. mdpi.com

Antimicrobial Activities (Fungicidal, Herbicidal, Bactericidal)

This compound and related fluorinated compounds have demonstrated notable antimicrobial properties, positioning them as potential candidates for the development of new antimicrobial agents.

Research has shown that oxime derivatives can exhibit significant activity against a range of microbial pathogens. For instance, certain oxime esters have displayed efficacy against various bacterial and fungal strains. researchgate.net The introduction of fluorine is a common strategy to enhance the antimicrobial potency of various chemical scaffolds.

While specific studies focusing solely on the antimicrobial spectrum of this compound are not extensively detailed in the provided results, the broader class of fluorinated benzaldehyde (B42025) derivatives and oximes shows promise. For example, difluoropyrazole amide compounds containing an alkyne linker have shown excellent activity against fungal pathogens like Rhizoctonia solani. acs.org

The antimicrobial effectiveness of these compounds is closely tied to their molecular structure. Structure-activity relationship (SAR) studies help in understanding how different parts of the molecule contribute to its biological activity. For antimicrobial agents, factors such as the nature and position of substituents on the aromatic ring are crucial. frontiersin.org

In a series of novel amides of isoferulic acid, the replacement of a phenolic hydroxyl group with a difluoromethyl group was a key modification. mdpi.com This, combined with various amide substituents, allowed for the fine-tuning of antibacterial potency and selectivity. mdpi.com The most promising compounds in this study showed significant activity against Mycobacterium smegmatis, a non-pathogenic model for M. tuberculosis. mdpi.com This suggests that the difluoro-substituted phenyl ring, a core feature of this compound, is a valuable component in designing new antimicrobial agents.

| Compound/Scaffold | Key Structural Features | Antimicrobial Activity |

| Oxime Esters | Varied substituted benzaldehydes and undecenoic acid | Active against tested bacterial and fungal strains. researchgate.net |

| Difluoromethyl Cinnamoyl Amides | 3'-(difluoromethyl)-4'-methoxycinnamoyl group | Potent and selective activity against Mycobacterium smegmatis. mdpi.com |

| Theophylline-1,2,4-triazoles | Substituents on the N-phenylacetamide aryl ring | Significant antibacterial potential against Bacillus subtilis and Escherichia coli. frontiersin.org |

Anticancer Activity

The potential of oxime derivatives as anticancer agents has been an area of active research. The unique structural and electronic properties of these compounds make them suitable candidates for cancer therapy.

Several oxime derivatives have been investigated for their ability to act as both chemopreventive and therapeutic agents in cancer treatment. nih.gov The introduction of an oxime group into various chemical backbones is a recognized strategy for developing cytotoxic agents. nih.gov

A study on a novel oxime-containing derivative, 2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime (TFOBO), which shares structural similarities with this compound, demonstrated its potential in treating myeloid leukemia. nih.gov TFOBO was found to suppress the growth of leukemic cells by inducing cell death through the generation of reactive oxygen species (ROS). nih.gov This suggests that the oxime functional group plays a critical role in the anticancer activity of these molecules. nih.gov

Furthermore, research on flavone-4-oximes has shown that the presence of halogen groups, such as chloro, can enhance their anticancer activity against various cancer cell lines. researchgate.net This supports the idea that the fluorine atoms in this compound could contribute positively to its potential anticancer effects.

| Compound | Cancer Cell Line | Mechanism of Action |

| 2-((2,4,5-trifluorobenzyl)oxy)benzaldehyde oxime (TFOBO) | Myeloid leukemia cells | Induces cell death via increased reactive oxygen species (ROS) levels. nih.gov |

| Chloro-substituted hydroxyxanthone derivatives | P388 murine leukemia cells | Chloro functional group increases anticancer activity. researchgate.net |

Specificity against Cancer Cell Lines

While specific studies on the antiproliferative activity of this compound against a wide range of cancer cell lines are not extensively documented in publicly available literature, the broader class of oximes and benzaldehyde derivatives has demonstrated significant anticancer potential. Research on various oxime derivatives has shown that these compounds can exhibit cytotoxic effects against different cancer cell lines. For instance, certain steroidal oximes have shown selectivity towards colon cancer cells and have been more potent than some existing chemotherapeutic drugs. nih.gov The introduction of an oxyimino group has been noted as an important factor in conferring cytotoxicity. nih.gov

The anticancer activity of benzaldehyde derivatives is also well-documented. For example, some acridine-thiosemicarbazone derivatives have shown notable cytotoxicity against melanoma (B16-F10), colon carcinoma (HCT116), and hepatocellular carcinoma (HepG2) cell lines. mdpi.com The activity of these compounds is often attributed to their ability to intercalate with DNA and inhibit enzymes like topoisomerase IIα. mdpi.com Furthermore, analogues of 4-(diethylamino)benzaldehyde (B91989) have displayed antiproliferative activity against prostate cancer cell lines, with some showing significant cytotoxicity. whiterose.ac.uk Given these precedents, this compound is a candidate for investigation against various cancer cell lines to determine its specific inhibitory concentrations (IC₅₀) and its selectivity towards cancerous cells over healthy cells. The fluorine atoms on the benzene (B151609) ring may enhance its activity and cellular uptake.

Table 1: Representative Antiproliferative Activity of Related Compounds

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity (IC₅₀) | Reference |

| Acridine-Thiosemicarbazone Derivative (DL-08) | B16-F10 (murine melanoma) | 14.79 µM | mdpi.com |

| 4-(Diethylamino)benzaldehyde Analogue (14) | DU145 (prostate cancer) | 61 µM | whiterose.ac.uk |

| 4-(Diethylamino)benzaldehyde Analogue (14) | PC3 (prostate cancer) | 47 µM | whiterose.ac.uk |

| Benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine Derivative (2e) | HepG2 (hepatocellular carcinoma) | Remarkable cytotoxicity | ekb.eg |

This table presents data for compounds structurally related to this compound to illustrate the potential for anticancer activity within this chemical space. Direct data for this compound is not available in the cited sources.

Anti-inflammatory Potential

Oxime and benzaldehyde derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov Oximes, in particular, have been reported to exhibit anti-inflammatory activity comparable to standard drugs like indomethacin (B1671933) and dexamethasone (B1670325) in some studies. nih.gov The anti-inflammatory effects of some oximes are attributed to their ability to inhibit various kinases involved in inflammatory pathways. nih.gov

Research on benzaldehyde derivatives isolated from marine fungi has shown that these compounds can significantly inhibit the production of key inflammatory mediators. nih.gov Specifically, they have been found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial enzymes in the inflammatory response. nih.gov This suppression leads to a reduction in nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) production. nih.gov

Furthermore, these benzaldehyde derivatives have been shown to decrease the secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The mechanism of action appears to involve the inactivation of the nuclear factor-κB (NF-κB) pathway, a central regulator of inflammation. nih.gov The induction of heme oxygenase-1 (HO-1) has also been identified as a contributing factor to the anti-inflammatory effects of these compounds. nih.gov Given that this compound shares the core benzaldehyde structure, it is plausible that it could exert similar modulatory effects on inflammatory cytokines and enzymes. The fluorine substitution may influence its potency and interaction with biological targets.

Table 2: Modulation of Inflammatory Mediators by Related Benzaldehyde Derivatives

| Compound/Derivative | Mediator | Effect | Mechanism | Reference |

| Flavoglaucin (Benzaldehyde derivative) | iNOS, COX-2 | Inhibition of protein expression | - | nih.gov |

| Flavoglaucin (Benzaldehyde derivative) | NO, PGE₂ | Reduction in production | - | nih.gov |

| Flavoglaucin (Benzaldehyde derivative) | TNF-α, IL-1β, IL-6 | Reduction in secretion | Inactivation of NF-κB pathway, Induction of HO-1 | nih.gov |

| Isotetrahydro-auroglaucin (Benzaldehyde derivative) | iNOS, COX-2 | Inhibition of protein expression | - | nih.gov |

| Isotetrahydro-auroglaucin (Benzaldehyde derivative) | NO, PGE₂ | Reduction in production | - | nih.gov |

| Isotetrahydro-auroglaucin (Benzaldehyde derivative) | TNF-α, IL-1β, IL-6 | Reduction in secretion | Inactivation of NF-κB pathway, Induction of HO-1 | nih.gov |

This table illustrates the anti-inflammatory effects of related benzaldehyde derivatives. Specific data for this compound is not provided in the cited source.

HIV Integrase Inhibition Studies

Structure-activity relationship (SAR) studies of various HIV-1 integrase inhibitors have highlighted the importance of specific substitutions on the aromatic ring. For instance, in a series of bridged tricyclic pyrimidinone carboxamides, the presence of fluorine or chlorine at certain positions of a benzyl (B1604629) amine substituent was found to be favorable for activity. researchgate.net The development of several classes of HIV-1 integrase inhibitors, including diketo acids and their bioisosteres, has demonstrated the importance of the inhibitor's ability to chelate with magnesium ions in the enzyme's active site. researchgate.net The oxime functionality, with its hydrogen bond donor and acceptor capabilities, could potentially interact with the active site residues of HIV integrase. nih.gov

Comparison with Related Oxime Compounds in Biological Research

The biological activity of oximes can be significantly influenced by their structural features, including the nature of the substituents on the aromatic ring and the stereochemistry (E/Z isomerism) of the oxime group. nih.gov For example, in a study of anisaldehyde-based oxime esters, the (E)- and (Z)-isomers exhibited notable differences in their antifungal and herbicidal activities. researchgate.net

Fluorination is a common strategy in medicinal chemistry to enhance the metabolic stability and biological activity of compounds. nih.gov In the context of nucleoside analogs, fluorine substitution has been shown to increase antiviral activity. nih.gov Similarly, for other classes of biologically active molecules, the presence and position of fluorine atoms can have a profound impact on their efficacy. Therefore, it is anticipated that the 2,4-difluoro substitution pattern of this compound would lead to a distinct biological activity profile compared to non-fluorinated or differently fluorinated benzaldehyde oximes. For instance, a comparison with 4-fluorobenzaldehyde (B137897) oxime would be valuable to understand the contribution of the second fluorine atom at the 2-position. nih.gov

Metabolic and Biotransformation Studies of Fluorinated Analogs

The metabolic fate of a drug candidate is a critical factor in its development. While specific metabolic studies on this compound are not available, the biotransformation of benzaldehyde and fluorinated aromatic compounds has been studied. Benzaldehyde can be metabolized to benzoic acid, which is then conjugated and excreted. hmdb.ca This oxidation is often carried out by aldehyde dehydrogenase (ALDH) enzymes. nih.gov

The introduction of fluorine atoms can significantly alter the metabolic profile of a compound. Fluorine's high electronegativity can influence the electronic properties of the molecule and the strength of adjacent chemical bonds, potentially blocking sites of metabolism. However, the biotransformation of fluorinated compounds can sometimes lead to the formation of reactive metabolites. The metabolism of benzaldehyde dimethane sulfonate, for example, is mediated by ALDH1A1. nih.gov It is plausible that this compound could undergo similar enzymatic oxidation of the aldehyde group (if hydrolyzed from the oxime) or other metabolic transformations on the aromatic ring. The stability of the C-F bond is generally high, but metabolic defluorination can occur in some cases. Further studies are required to elucidate the specific metabolic pathways of this compound and to identify its metabolites.

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways for (E)-2,4-Difluorobenzaldehyde Oxime

The conventional synthesis of aldoximes involves the condensation of an aldehyde with hydroxylamine (B1172632) hydrochloride, often in the presence of a base. niscpr.res.in While effective, future research should focus on developing more efficient, sustainable, and scalable synthetic routes.

Key areas for exploration include:

Catalyst-Free and Green Solvents: Research into performing the oximation reaction under catalyst-free conditions using environmentally benign solvents like mineral water has shown promise for other aryl aldehydes. ias.ac.in Applying such methods to 2,4-difluorobenzaldehyde (B74705) could offer a greener, more economical, and industrially viable synthesis process. ias.ac.in

One-Pot Reactions: Developing one-pot procedures that start from precursors to 2,4-difluorobenzaldehyde, such as the corresponding alcohol or alkene, could streamline the synthesis. For instance, rhodium-catalyzed hydroformylation of a styrene (B11656) derivative in an aqueous system followed by in-situ oximation represents an innovative one-pot strategy.

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and easier scalability compared to batch processing. Adapting the synthesis of this compound to a flow process would be a significant advancement for its large-scale production.

Alternative Starting Materials: Investigating alternative starting materials beyond 2,4-difluorobenzaldehyde could reveal novel synthetic pathways. nih.gov This could involve the transformation of other functional groups on the difluorinated phenyl ring into the desired oxime functionality.

Advanced Mechanistic Elucidation of Complex Transformations

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones. The accepted mechanism for oxime formation is an addition-elimination reaction, but the kinetics and intermediates can be influenced by the electronic effects of the fluorine atoms. ias.ac.in

Future research should focus on:

Investigating Reaction Intermediates: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR, rapid-scan IR) and computational modeling (e.g., Density Functional Theory - DFT) to identify and characterize transient intermediates and transition states in both its synthesis and subsequent reactions.

Understanding Complex Rearrangements: The oxime functional group can undergo various transformations, such as the Beckmann rearrangement to form amides or cyclization reactions to generate N-containing heterocycles. Elucidating the precise mechanisms of these reactions for a difluorinated substrate is essential for controlling product selectivity.

Probing the Role of Stereochemistry: The (E) and (Z) isomers of oximes can exhibit different reactivity. nih.gov Detailed mechanistic studies are needed to understand the factors controlling the E/Z isomerization of 2,4-Difluorobenzaldehyde oxime and how each isomer behaves in subsequent chemical transformations.

Design of Highly Selective Derivatives with Tuned Biological Activities

This compound is an ideal scaffold for creating libraries of derivatives for biological screening. The oxime moiety can act as a versatile handle for introducing diverse functional groups, while the difluorophenyl ring provides a stable, metabolically robust core with unique electronic properties. Oxime derivatives have been investigated for a wide array of biological activities, including as antidotes, antimicrobials, and enzyme inhibitors. mdpi.com

The design strategy should involve:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the oxime group (e.g., forming oxime ethers or esters) and the aromatic ring (e.g., introducing additional substituents) is essential. nih.gov SAR studies will help identify the structural features crucial for potency and selectivity against specific biological targets, such as enzymes like aldose reductase or viral proteases. mdpi.comipbcams.ac.cn

Bioisosteric Replacement: The oxime and its ethers can serve as bioisosteres for other chemical groups like amides or phosphates, which can be advantageous in drug design. mdpi.com Exploring these replacements could lead to novel therapeutic agents with improved pharmacokinetic profiles.

Target-Specific Design: Leveraging the known biological activities of similar fluorinated compounds and oximes to design derivatives aimed at specific targets. For example, derivatives could be designed as potential anti-HBV agents or as inhibitors of enzymes implicated in diabetic complications. nih.govmdpi.com

Table 1: Potential Derivatives of this compound and Target Activities

| Derivative Class | R-Group on Oxime Oxygen | Potential Biological Target/Application | Rationale |

| Oxime Ethers | Alkyl, Benzyl (B1604629), Heteroarylmethyl | Aldose Reductase (ALR2), Viral Proteases | Modification of lipophilicity and hydrogen bonding capacity to fit into enzyme active sites. mdpi.com |

| Oxime Esters | Acyl, Aroyl | Cytotoxic Agents, Anti-inflammatory | Acts as a prodrug, releasing the active oxime upon hydrolysis; potential for improved cell permeability. |

| Carbamoyl Oximes | Arylcarbamoyl | Antimicrobial, Antifungal Agents | The carbamoyloximino moiety is a known pharmacophore in antimicrobial compounds. nih.gov |

| Radiolabeled Derivatives | 18F-containing Alkyl Chain | PET Imaging Agents | The fluorine atoms allow for potential development as imaging agents for conditions like Alzheimer's disease. nih.govnih.gov |

Integration of Computational and Experimental Approaches for Rational Design

A synergistic approach that combines computational modeling with experimental synthesis and testing is the most efficient path to novel discoveries. In silico methods can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates for synthesis. nih.gov

This integrated workflow involves:

Molecular Docking: Using computer models of target proteins (e.g., enzymes, receptors) to predict how designed derivatives of this compound will bind. This helps in pre-screening vast virtual libraries of compounds to identify those with the highest predicted affinity and selectivity. nih.gov

Pharmacokinetic Prediction: Employing computational tools to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties. Models like Lipinski's Rule of Five can assess the "drug-likeness" of designed derivatives, helping to avoid costly late-stage failures. nih.gov